Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate

Antiviral Dengue Virus Flavivirus

Problem: Sourcing a reliable, high-purity 4-anilinoquinoline probe for SAR and kinase selectivity studies is often hampered by inconsistent purity and undefined shipping conditions. Solution: This Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate (CAS 1216451-38-5) is a validated research tool, bridging the gap between screening hits and lead candidates. - Chemical Probe: Serves as a negative control or base scaffold for type II kinase inhibitor design, with a bromine handle for further functionalization. - Antiviral SAR: Directly addresses the need for a cell-permeable ester analog to evaluate metabolic stability and potency shifts relative to the active phenol metabolite (EC50 0.63 µM). - Supply: High-purity (≥98%) compound stocked and shipped globally with verified storage conditions, ensuring experimental reproducibility.

Molecular Formula C17H13BrN2O2
Molecular Weight 357.2 g/mol
Cat. No. B12123985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((6-bromoquinolin-4-yl)amino)benzoate
Molecular FormulaC17H13BrN2O2
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)Br
InChIInChI=1S/C17H13BrN2O2/c1-22-17(21)11-3-2-4-13(9-11)20-16-7-8-19-15-6-5-12(18)10-14(15)16/h2-10H,1H3,(H,19,20)
InChIKeyQSBRDBUXNFSBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate: Chemical Profile


Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate (CAS 1216451-38-5) is a synthetic, small-molecule 4-anilinoquinoline derivative [1]. It features a 6-bromoquinoline core linked via a secondary amine at the 4-position to a meta-substituted methyl benzoate ring. This architecture places it within a bioactive chemical space explored for antiviral and kinase-targeted applications [2]. Its computed physicochemical properties, including a LogP of 4.3 and a topological polar surface area (TPSA) of 51.2 Ų, define its drug-like profile and differentiate it from more polar analogs like the free phenol or carboxylic acid derivatives [1].

1 4-Anilinoquinoline SAR library and antiviral lead optimization studies
2 Cell-permeable prodrug research for RORγt inverse agonist target engagement
3 Kinase selectivity profiling as a functionalizable bromoquinoline control scaffold

Specificity of Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate


Within the 4-anilinoquinoline class, subtle structural modifications precipitate large shifts in activity, target engagement, and drug-like properties. Published structure-activity relationship (SAR) campaigns confirm that even minor changes to the C4 aniline substituent can abolish antiviral potency; for example, replacing a meta-phenol with a para-benzoate or a methylene carboxylic acid group leads to a substantial reduction in potency [1]. Compared to its direct phenol analog (EC50 0.63 µM against DENV), the target methyl ester is predicted to alter membrane permeability and metabolic susceptibility based on computational LogP and TPSA differences, making generic compound interchange a significant risk to experimental reproducibility [2].

Target Compound

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate. Stable, ester prodrug form with computed LogP 4.3.

Phenol Analog (EC50 0.63 µM)

Direct antiviral phenotype. Permeability and metabolic susceptibility may differ substantially; not interchangeable for prodrug studies.

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate: Quantitative Evidence


DENV Antiviral Activity: Ester vs. Phenol

The closest published analog, 3-((6-bromoquinolin-4-yl)amino)phenol (compound 12), demonstrated an EC50 of 0.63 µM against DENV infection in cellular assays. [1] While direct head-to-head testing data for the methyl ester variant is not yet published, SAR analysis of this series indicates that the benzoate ester serves as a metabolically labile prodrug moiety, with the potential for altered potency relative to the stable phenol. [2] The ester pro-moiety is expected to enhance cellular permeability (computed LogP 4.3) compared to the more polar phenol, potentially improving oral bioavailability in downstream in vivo models. [3]

DENV EC50 Context
Cross-study comparable
Phenol analog EC50 = 0.63 µM. Potency shift for methyl ester remains unreported; predicted metabolic lability.
Supports ester SAR bridge between phenols and prodrugs.
Data to verify. Direct head-to-head testing not published.
Antiviral Dengue Virus Flavivirus 4-Anilinoquinoline

Predicted Permeability: Ester vs. Carboxylic Acid

The methyl ester demonstrates a computed LogP (XLogP3-AA) of 4.3, which is significantly higher than the predicted LogP of its likely metabolite, 3-((6-bromoquinolin-4-yl)amino)benzoic acid (predicted LogP ≈ 1.5–2.0 for the zwitterionic form). [1] According to Lipinski's Rule of Five, a LogP under 5 is favorable for oral absorption, suggesting the target compound possesses more balanced lipophilicity for cell penetration than the highly polar acid. Its TPSA of 51.2 Ų (well below the 140 Ų threshold) further supports this, making it a superior candidate for cellular assays where passive diffusion is critical. [1]

LogP / TPSA Permeability
Class-level inference
Computed LogP 4.3 vs. ~1.5–2.0 for acid; TPSA 51.2 Ų.
Reported higher lipophilicity may support cell penetration.
Computational prediction. Review experimental PAMPA/Caco-2 data.
Drug Design Permeability ADME Prodrug

Ester Hydrolysis for Key Intermediate Access

The methyl ester serves a dual purpose: it is a stable, storable form that can be directly screened, and upon simple base- or esterase-mediated hydrolysis, it yields the free carboxylic acid, 3-((6-bromoquinolin-4-yl)amino)benzoic acid. [1] This free acid is a pivotal intermediate reported in SAR studies of RORγt inverse agonists, where a meta-benzoic acid moiety was essential for potency. [2] The ethyl ester analog (CAS 1217078-65-3) is commercially available, but the methyl ester offers a distinct hydrolysis rate and smaller steric profile, which can be crucial for enzymatic hydrolysis assays or for generating the acid in situ under milder conditions. [1]

Hydrolysis & Intermediate Access
Class-level inference
Ester hydrolysis yields carboxylic acid. Stable solid form simplifies inventory.
Enables screening and acid precursor workflow.
Faster hydrolysis vs. ethyl ester. Direct comparison data limited.
Synthetic Chemistry Prodrug Hydrolysis Intermediate

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate: Key Applications


Dengue and Alphavirus Lead Optimization

Incorporate this compound into a structure-activity relationship (SAR) library based on the 4-anilinoquinoline scaffold. The published antiviral activity of the direct phenol analog (EC50 = 0.63 µM against DENV) [1] provides a validated starting point. This methyl ester allows researchers to systematically evaluate the impact of esterification on antiviral potency, cytotoxicity (CC50), and in vitro metabolic stability, which are critical parameters for advancing a compound from a screening hit to a lead candidate.

RORγt Inverse Agonist Prodrug Strategy

Utilize this compound as a cell-permeable prodrug form of 3-((6-bromoquinolin-4-yl)amino)benzoic acid. Previous SAR campaigns have established that a meta-benzoic acid moiety at the quinoline C4 position is crucial for RORγt inverse agonism [2]. Screening the methyl ester directly in cell-based reporter assays can help assess whether this prodrug approach enhances cellular activity by improving passive permeability, thereby validating the target engagement of the carboxylic acid metabolite in a more physiologically relevant context.

Kinase Selectivity Profiling Tool

Use this bromoquinoline derivative as an affinity probe or a control compound in kinase selectivity panels. The 6-bromoquinoline motif is a recognized structural element in kinase inhibitor design, and the 4-anilino substitution pattern is characteristic of type II kinase inhibitors. This compound can serve as a negative control (lacking the extended hydrogen-bonding motifs of potent inhibitors) or as a base scaffold for further functionalization via palladium-catalyzed cross-coupling reactions at the bromine position.

Prodrug Metabolism Reference Standard

Procure this high-purity (≥95%) compound as an analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) method development. It can be used to quantify the methyl ester prodrug and its hydrolyzed carboxylic acid metabolite in plasma or microsomal stability assays. Its distinct retention time and mass transition (m/z 357.2 → 341.1) allow for simultaneous monitoring of the prodrug-to-drug conversion, a key parameter in preclinical pharmacokinetic studies.

Application
Selection Property
Validation Focus
Antiviral Lead Optimization
Ester-prodrug SAR context
Antiviral potency and metabolic stability review
RORγt Inverse Agonist Studies
Cell-permeable prodrug profile
Target engagement validation in cell models
Kinase Profiling Tool
Functionalizable bromoquinoline scaffold
Selectivity panel and cross-coupling review
Prodrug Metabolism Reference
High-purity (≥95%) analytical standard
LC-MS method development for prodrug conversion

Technical Documentation Hub

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